
(1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine
概要
説明
“(1,4-Dibenzylpiperazin-2-yl)methanol” is a chemical compound with the CAS Number: 94437-04-4 . It has a molecular weight of 296.41 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “(1,4-Dibenzylpiperazin-2-yl)methanol” is represented by the linear formula C19H24N2O . The InChI Code is 1S/C19H24N2O/c22-16-19-15-20 (13-17-7-3-1-4-8-17)11-12-21 (19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 .Physical And Chemical Properties Analysis
“(1,4-Dibenzylpiperazin-2-yl)methanol” is a pale-yellow to yellow-brown solid . More specific physical and chemical properties were not available in the sources I found.科学的研究の応用
Alpha-Adrenoceptor Binding Affinity and Antihypertensive Activity : A study by Bordner et al. (1988) focused on a series of compounds including 1,4-dibenzylpiperazines, evaluating their alpha-adrenoceptor binding affinity and antihypertensive activity. They found that these compounds did not demonstrate effective antihypertensive properties in rats, even at high doses (Bordner, Campbell, Palmer, & Tute, 1988).
Potential in Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) described a water-soluble neurokinin-1 receptor antagonist, showcasing its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights the potential therapeutic applications of such compounds in mental health and gastrointestinal disorders (Harrison et al., 2001).
Oxidation Behavior and Chemical Analysis : Research by Petride et al. (2006) explored the oxidation of 1,4-dibenzylpiperazine and its derivatives, providing valuable insights into their chemical behavior and potential applications in synthetic chemistry (Petride, Draghici, Florea, & Petride, 2006).
Synthesis and Stereochemistry in Pyrazine Chemistry : Marcuccio and Elix (1985) contributed to the understanding of pyrazine chemistry, specifically the synthesis and stereochemistry of 1,4-dibenzylpiperazines, which is crucial for their application in medicinal chemistry (Marcuccio & Elix, 1985).
Crystal Structure Analysis and NMR Studies : Dega-Szafran, Katrusiak, and Szafran (2006) analyzed the crystal structure and NMR properties of a complex involving 1,4-dibenzylpiperazines, contributing to the knowledge of their molecular configurations and potential interactions in various contexts (Dega-Szafran, Katrusiak, & Szafran, 2006).
Potential in Inotropic Agents : A study by Zhang et al. (2012) explored the synthesis of compounds including 1,4-dibenzylpiperazines as potential inotropic agents, suggesting their role in cardiovascular therapies (Zhang, Sun, Liu, Cui, & Piao, 2012).
Selectivity in Dopamine Receptor Binding : Research by Perrone et al. (1998) investigated 1,4-dibenzylpiperazines and their derivatives for their affinity and selectivity towards dopamine receptors, which is crucial for developing novel neurological medications (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 1998).
Safety and Hazards
特性
IUPAC Name |
1-(1,4-dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-22(2)17-21-18-23(15-19-9-5-3-6-10-19)13-14-24(21)16-20-11-7-4-8-12-20/h3-12,21H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTVUDGJKBDXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

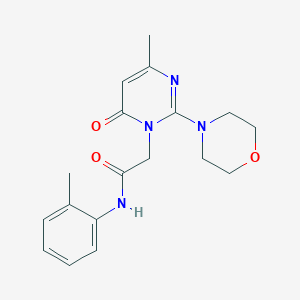
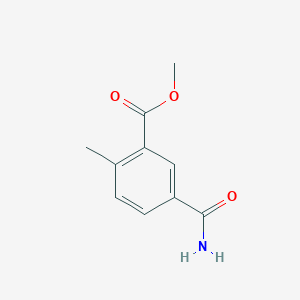
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole](/img/structure/B2594131.png)
![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one](/img/structure/B2594132.png)
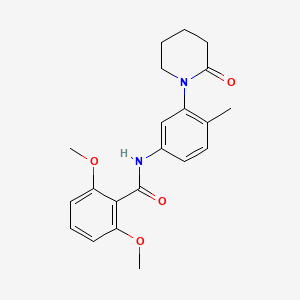
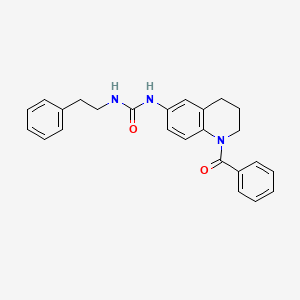
![tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B2594138.png)
![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594140.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine](/img/structure/B2594142.png)
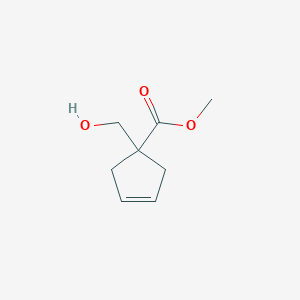
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime](/img/structure/B2594145.png)
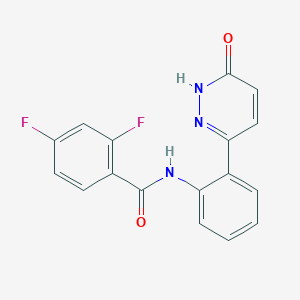
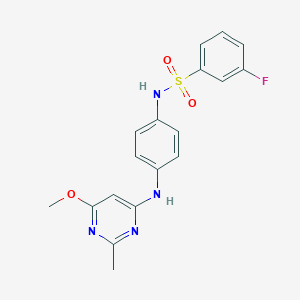
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2594151.png)